molecular formula C4HCl2N2NaO B14114784 sodiuM 2,5-dichloropyriMidin-4-olate

sodiuM 2,5-dichloropyriMidin-4-olate

Cat. No.: B14114784
M. Wt: 186.96 g/mol
InChI Key: WXTHVGQORJVAOV-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloropyrimidin-4-olate is a chemical compound with the molecular formula C4HCl2N2NaO and a molecular weight of 186.96 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring and a sodium salt at the 4 position.

Preparation Methods

One common method involves the reaction of 2,5-dichloropyrimidin-4-ol with sodium hydroxide to form the sodium salt . Industrial production methods may involve large-scale chlorination and subsequent neutralization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 2,5-dichloropyrimidin-4-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2,5-dichloropyrimidin-4-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 2,5-dichloropyrimidin-4-olate involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Sodium 2,5-dichloropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium salt, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C4HCl2N2NaO

Molecular Weight

186.96 g/mol

IUPAC Name

sodium;2,5-dichloropyrimidin-4-olate

InChI

InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1

InChI Key

WXTHVGQORJVAOV-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=NC(=N1)Cl)[O-])Cl.[Na+]

Origin of Product

United States

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